molecular formula C12H9F3N2O3S B256487 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号 B256487
分子量: 318.27 g/mol
InChIキー: WNGCNUYBVNHEHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as TTA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazolidinediones, which are known to have hypoglycemic and anti-inflammatory effects. TTA has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

作用機序

TTA exerts its effects through various mechanisms, including the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. TTA also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates inflammation and cell survival. TTA has also been shown to modulate the activity of various kinases and enzymes involved in cell signaling and metabolism.
Biochemical and physiological effects:
TTA has been shown to have various biochemical and physiological effects, including the improvement of insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, the reduction of inflammation and oxidative stress, the induction of apoptosis in cancer cells, and the protection against neurotoxicity in animal models of neurodegenerative disorders. TTA has also been shown to modulate the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell differentiation.

実験室実験の利点と制限

The advantages of using TTA in lab experiments include its well-established synthesis method, its potent and selective activation of PPARγ, and its potential therapeutic applications in various diseases. However, the limitations of using TTA in lab experiments include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for careful optimization of the experimental conditions to obtain reproducible results.

将来の方向性

There are many future directions for the research on TTA, including the development of more efficient synthesis methods, the optimization of its therapeutic applications in various diseases, the identification of its potential side effects and toxicity, and the exploration of its effects on other biological systems, such as the immune system and the microbiome. Further studies are also needed to elucidate the precise mechanisms of action of TTA and to identify potential drug targets for its therapeutic applications.

合成法

TTA can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide, followed by cyclization with α-bromoacetophenone. Another method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide, followed by the reaction with ethyl chloroacetate and sodium hydroxide. The synthesis of TTA is a multi-step process that requires careful optimization to obtain high yields and purity.

科学的研究の応用

TTA has been extensively studied for its potential therapeutic applications in various diseases. In diabetes research, TTA has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It has also been shown to reduce inflammation and oxidative stress in diabetic animals. TTA has also been studied for its potential anti-cancer effects, as it has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In neurodegenerative disorder research, TTA has been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.

特性

製品名

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

分子式

C12H9F3N2O3S

分子量

318.27 g/mol

IUPAC名

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)6-2-1-3-7(4-6)16-9(18)5-8-10(19)17-11(20)21-8/h1-4,8H,5H2,(H,16,18)(H,17,19,20)

InChIキー

WNGCNUYBVNHEHM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=O)S2)C(F)(F)F

正規SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=O)S2)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。